Cas no 1270270-78-4 ((1S)-1-(2-ANTHRYL)BUT-3-ENYLAMINE)

(1S)-1-(2-ANTHRYL)BUT-3-ENYLAMINE 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(2-ANTHRYL)BUT-3-ENYLAMINE
- 2-Anthracenemethanamine, α-2-propen-1-yl-, (αS)-
- N13899
- 1270270-78-4
-
- インチ: 1S/C18H17N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h2-4,6-12,18H,1,5,19H2/t18-/m0/s1
- InChIKey: NGGIZZMSJMLTPY-SFHVURJKSA-N
- ほほえんだ: [C@H](C1C=CC2C=C3C=CC=CC3=CC=2C=1)(N)CC=C
計算された属性
- せいみつぶんしりょう: 247.136099547g/mol
- どういたいしつりょう: 247.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.109±0.06 g/cm3(Predicted)
- ふってん: 422.9±24.0 °C(Predicted)
- 酸性度係数(pKa): 8.88±0.30(Predicted)
(1S)-1-(2-ANTHRYL)BUT-3-ENYLAMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM1049344-1g |
(1S)-1-(2-anthryl)but-3-enylamine |
1270270-78-4 | 95%+ | 1g |
$553 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1791456-1g |
(1S)-1-(2-anthryl)but-3-enylamine |
1270270-78-4 | 98% | 1g |
¥3981.00 | 2024-08-09 |
(1S)-1-(2-ANTHRYL)BUT-3-ENYLAMINE 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
(1S)-1-(2-ANTHRYL)BUT-3-ENYLAMINEに関する追加情報
Compound CAS No. 1270270-78-4: (1S)-1-(2-Anthryl)But-3-enylamine
The compound with CAS No. 1270270-78-4, commonly referred to as (1S)-1-(2-Anthryl)But-3-enylamine, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines an anthracene moiety with a butenylamine group, making it a promising candidate for various applications in modern science and technology.
Recent studies have highlighted the potential of (1S)-1-(2-Anthryl)But-3-enylamine in the development of advanced materials, particularly in the realm of optoelectronics. The anthracene group, a polycyclic aromatic hydrocarbon, contributes to the compound's exceptional electronic properties, such as high electron mobility and strong fluorescence emission. These characteristics make it an ideal candidate for applications in light-emitting diodes (LEDs), solar cells, and organic photovoltaics (OPVs). Researchers have demonstrated that incorporating this compound into device architectures can significantly enhance their efficiency and stability under operational conditions.
In addition to its electronic properties, (1S)-1-(2-Anthryl)But-3-enylamine has shown promise in the field of biochemistry. Its structure allows for potential interactions with biological systems, making it a subject of interest in drug design and delivery systems. Recent experiments have explored its ability to act as a carrier for therapeutic molecules, leveraging its amphiphilic nature to improve drug solubility and bioavailability. This dual functionality—combining electronic versatility with biomedical applications—underscores the compound's multifaceted utility.
The synthesis of (1S)-1-(2-Anthryl)But-3-enylamine involves a series of carefully optimized steps to ensure high purity and stereoselectivity. The process typically begins with the preparation of the anthracene derivative, followed by coupling reactions to introduce the butenylamine group. Advanced techniques such as enantioselective catalysis and stereochemical control are employed to achieve the desired (1S) configuration, which is critical for optimizing the compound's performance in various applications.
From an environmental standpoint, researchers have also investigated the biodegradability and ecological impact of (1S)-1-(2-Anthryl)But-3-enylamine. Initial studies suggest that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in natural environments. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, CAS No. 1270270-78-4 represents a cutting-edge compound with remarkable properties that span multiple scientific disciplines. Its integration into modern technologies and biomedical applications positions it as a key player in advancing innovation across industries. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both academic and industrial sectors.
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